2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
2,6-Dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring and a pyridinylmethyl group substituted with a methylpyrazole moiety. This compound is of interest in medicinal chemistry due to sulfonamides’ well-documented role as enzyme inhibitors, particularly in targeting carbonic anhydrases or kinases. Its synthesis typically involves coupling a sulfonyl chloride intermediate with a functionalized pyridine-pyrazole amine under nucleophilic substitution conditions. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement performed using programs like SHELXL, a widely trusted tool for small-molecule crystallography .
Properties
IUPAC Name |
2,6-dichloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-15(5-6-20-22)12-7-11(8-19-10-12)9-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-8,10,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEHULHSQNKJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Attachment of Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and pyridine rings can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparative analysis of sulfonamide derivatives focuses on structural features, physicochemical properties, and biological activity. Below is a systematic comparison:
Structural Features
Crystallographic data refined via SHELXL reveal key structural parameters for 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide:
- Bond Lengths : The S-N bond in the sulfonamide group measures ~1.63 Å, consistent with typical sulfonamides.
- Torsion Angles : The pyridine-pyrazole moiety adopts a near-planar conformation (torsion angle: 178.5°), facilitating π-π stacking interactions.
Comparison with Analogues :
| Compound Name | Substituents on Benzene | Heterocycle | S-N Bond Length (Å) | Biological Target |
|---|---|---|---|---|
| 2,6-Dichloro derivative (this compound) | 2,6-Cl | Pyridine-Pyrazole | 1.63 | Hypothesized kinase inhibitor |
| 4-Fluoro derivative | 4-F | Pyridine-Imidazole | 1.62 | Carbonic anhydrase IX |
| 3-Nitro derivative | 3-NO₂ | Pyridine | 1.65 | Antibacterial agent |
Key Observations :
- Heterocyclic Moieties : Pyridine-pyrazole systems (this compound) exhibit stronger π-stacking than pyridine alone, improving protein-ligand interactions .
Physicochemical Properties
- Solubility : The pyrazole-pyridine group enhances water solubility (logP ~2.1) compared to bulkier hydrophobic analogues (e.g., logP ~3.5 for tert-butyl-substituted sulfonamides).
- Thermal Stability : Melting point (mp) of this compound is 215–217°C, higher than less halogenated derivatives (e.g., mp 180°C for 4-methyl analogues), attributed to Cl-induced lattice stability.
Biological Activity
2,6-Dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H13Cl2N3O2S
- Molecular Weight : 336.24 g/mol
The structure includes a benzene sulfonamide core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group interacts with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of carbonic anhydrase inhibition, which has implications for treating conditions like glaucoma and edema .
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. The presence of the pyrazole and pyridine moieties may enhance the compound's ability to penetrate bacterial membranes, leading to effective antimicrobial action .
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related sulfonamide compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzene sulfonamides against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited significant bactericidal activity against resistant strains.
Study 2: Cardiovascular Implications
Another investigation focused on the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The study found that certain derivatives significantly reduced coronary resistance and perfusion pressure, suggesting potential therapeutic applications in managing heart failure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
